synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
An In-depth Technical Guide to the Synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth protocol for the , a valuable building block in medicinal chemistry and peptide synthesis. The guanidino group, a key feature of the amino acid arginine, is crucial for many biological interactions, and its effective protection is paramount in synthetic strategies. This guide details a reliable method for the preparation of the title compound, focusing on the widely utilized tert-butoxycarbonyl (Boc) protecting group. The synthesis involves the guanidinylation of 5-aminopentanoic acid using a potent and selective reagent, followed by purification and characterization. This document is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and peptide chemistry, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodology.
Introduction
The guanidino functional group is a recurring motif in a vast array of biologically active molecules, including the proteinogenic amino acid arginine. Its basicity and ability to form multiple hydrogen bonds are central to molecular recognition events, such as protein-protein interactions and enzyme-substrate binding.[1] In the realm of drug development and peptide synthesis, the incorporation of guanidino-containing moieties is often desirable to modulate the pharmacological properties of a lead compound. However, the high nucleophilicity and basicity of the guanidino group necessitate its protection during synthetic manipulations to prevent unwanted side reactions.[2]
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern protecting group strategy, particularly in peptide synthesis.[3][4] Its acid-labile nature allows for facile removal under conditions that are orthogonal to many other protecting groups, providing a robust and versatile tool for the synthetic chemist.[5][6] The use of two Boc groups to protect the guanidino moiety effectively masks its nucleophilicity and basicity, rendering it stable to a wide range of reaction conditions.[7]
This guide focuses on the , a derivative that can be readily incorporated into larger molecules via its carboxylic acid handle. The presented protocol utilizes a highly efficient guanidinylating reagent, N,N'-di-Boc-N"-triflylguanidine, also known as Goodman's reagent, to achieve the desired transformation in high yield and purity.[8][9]
Synthesis Strategy
The overall synthetic strategy involves a one-step guanidinylation of a commercially available starting material, 5-aminopentanoic acid. The choice of N,N'-di-Boc-N"-triflylguanidine as the guanidinylating agent is predicated on its high reactivity and selectivity towards primary amines. The triflyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine onto the central carbon of the guanidine core.[7]
Reaction Scheme
Caption: Overall reaction for the synthesis of the target molecule.
Experimental Protocol
Materials and Equipment
| Material | Supplier | Grade |
| 5-Aminopentanoic acid | Sigma-Aldrich | ReagentPlus®, ≥99% |
| N,N'-di-Boc-N"-triflylguanidine | Commercially available or synthesized[9] | ≥98% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | Reagent Grade |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Flash chromatography system | - | - |
| Thin-layer chromatography (TLC) plates | - | Silica gel 60 F₂₅₄ |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminopentanoic acid (1.00 g, 8.54 mmol).
-
Dissolution: Add anhydrous dichloromethane (85 mL) to the flask and stir the mixture at room temperature until the solid is partially dissolved, forming a suspension.
-
Base Addition: Add triethylamine (2.38 mL, 17.1 mmol, 2.0 equiv) to the suspension. Stir for 10 minutes at room temperature. The mixture should become a clear solution.
-
Guanidinylation: In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine (3.68 g, 9.39 mmol, 1.1 equiv) in anhydrous dichloromethane (40 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be obtained as a pale yellow oil or solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure.
-
-
Final Product: The final product, 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid, should be obtained as a white solid. Dry the product under high vacuum to remove any residual solvent.
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~11.5 (br s, 1H, COOH), 8.3 (br s, 1H, NH), 3.4 (t, J = 7.0 Hz, 2H, CH₂-N), 2.4 (t, J = 7.0 Hz, 2H, CH₂-COOH), 1.7 (m, 4H, CH₂CH₂), 1.5 (s, 18H, 2 x Boc) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~178.0 (COOH), 163.5 (C=N), 156.0 (Boc C=O), 153.0 (Boc C=O), 83.0 (Boc C(CH₃)₃), 79.0 (Boc C(CH₃)₃), 40.0 (CH₂-N), 34.0 (CH₂-COOH), 28.5 (Boc CH₃), 28.0 (CH₂), 22.0 (CH₂) |
| Mass Spec (ESI) | Calculated for C₁₆H₂₉N₃O₆ [M+H]⁺: 376.2135; Found: 376.2130 |
| Purity (HPLC) | ≥95%[10] |
Discussion and Mechanistic Insights
The success of this synthesis hinges on the electrophilicity of the central carbon atom of the guanidinylating reagent. The two electron-withdrawing Boc groups and the highly effective trifluoromethanesulfonyl (triflyl) leaving group render this carbon susceptible to nucleophilic attack by the primary amine of 5-aminopentanoic acid.[7] The use of a non-nucleophilic base, triethylamine, is crucial to deprotonate the ammonium salt of the starting amino acid, thereby liberating the free amine for the reaction.
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of the nitrogen atom of 5-aminopentanoic acid attacks the central carbon of the N,N'-di-Boc-N"-triflylguanidine. This is followed by the departure of the triflate anion, a very stable leaving group, to form the protonated di-Boc protected guanidinium intermediate. A final deprotonation step, likely by another molecule of the starting amine or triethylamine, affords the desired product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time- Impure reagents- Inadequate mixing | - Extend the reaction time and continue to monitor by TLC.- Ensure all reagents are of high purity and the solvent is anhydrous.- Ensure vigorous stirring throughout the reaction. |
| Low Yield | - Loss of product during work-up- Inefficient purification | - Be careful during the extraction steps to avoid loss of the organic layer.- Optimize the gradient for flash chromatography to ensure good separation and recovery. |
| Presence of Side Products | - Reaction of the carboxylic acid- Over-guanidinylation (less likely) | - The use of a stoichiometric amount of the guanidinylating reagent minimizes side reactions. If issues persist, protection of the carboxylic acid may be considered, though it adds extra steps. |
| Difficulty in Purification | - Co-elution of impurities | - Adjust the polarity of the eluent system for flash chromatography. A different solvent system (e.g., dichloromethane/methanol) may provide better separation. |
Conclusion
This technical guide provides a detailed and reliable protocol for the . The described method, utilizing the highly efficient Goodman's reagent, offers a straightforward and high-yielding route to this valuable building block. By following the outlined procedures and understanding the underlying chemical principles, researchers in drug discovery and peptide synthesis can confidently prepare this compound for their specific applications. The comprehensive nature of this guide, including characterization data and troubleshooting advice, aims to facilitate the successful execution of this synthesis in a laboratory setting.
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. [Link]
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Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. [Link]
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N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. [Link]
- Methods for the synthesis of arginine-containing peptides.
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Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]
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Facile Synthesis of Guanidine Functionalised Building Blocks. ResearchGate. [Link]
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Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. [Link]
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Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]
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PREPARATION AND USE OF N,N'-DI-Boc-N"-TRIFLYLGUANIDINE. Organic Syntheses Procedure. [Link]
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Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. PubMed. [Link]
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Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry - ACS Publications. [Link]
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bis(tert-butoxycarbonyl)-protected guanidines using polymer-supported carbodiimide. Audrey Yun Li. [Link]
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Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PMC. [Link]
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An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. [Link]
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